molecular formula C7H3BrF4O2 B2588940 5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol CAS No. 1804845-33-7

5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol

Cat. No. B2588940
M. Wt: 274.997
InChI Key: NWKOBFSHPWBBMM-UHFFFAOYSA-N
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Description

“5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol” is a chemical compound with the CAS Number: 1804845-33-7 . It is used in research and has a molecular weight of 275 .


Molecular Structure Analysis

The molecular formula of “5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol” is C7H3BrF4O2 . The exact structure would require more specific information or computational chemistry analysis.


Physical And Chemical Properties Analysis

“5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol” is a high-quality chemical used in research . It has a molecular weight of 274.99 g/mol . More specific physical and chemical properties like melting point, boiling point, and density were not available in the retrieved data.

Scientific Research Applications

Application in Organic Chemistry

Specific Scientific Field

The specific scientific field is Organic Chemistry , particularly in the area of palladium-catalyzed direct arylation .

2. Comprehensive and Detailed Summary of the Application “5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol” is used in the direct arylation of heteroarenes with polyfluoroalkoxy-substituted bromobenzenes . This process is important in the synthesis of many drugs that contain a (polyfluoroalkoxy)benzene unit .

3. Detailed Description of the Methods of Application or Experimental Procedures The reactivity of di-, tri- and tetra-fluoroalkoxy-substituted bromobenzenes in the direct arylation of 5-membered ring heteroarenes using palladium catalysis was explored . High yields in arylated heteroarenes were obtained using only 1 mol% of Pd(OAc) 2 catalyst with KOAc as an inexpensive base .

4. Thorough Summary of the Results or Outcomes Obtained The major side-products of the reaction are HBr/KOAc . Therefore, this synthetic scheme is very attractive for the access to such polyfluoroalkoxy-containing arylated heteroaromatics in terms of cost, simplicity and low environmental impact, compared to reactions involving arylation of heteroarenes with bromophenols followed by polyfluoroalkylation .

properties

IUPAC Name

5-bromo-3-fluoro-2-(trifluoromethoxy)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O2/c8-3-1-4(9)6(5(13)2-3)14-7(10,11)12/h1-2,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWKOBFSHPWBBMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)OC(F)(F)F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol

CAS RN

1804845-33-7
Record name 5-Bromo-3-fluoro-2-(trifluoromethoxy)phenol
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